REACTION_CXSMILES
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CO[C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][CH:5]=1.[H-].[Na+].[C:15](#[N:17])[CH3:16]>C1(C)C=CC=CC=1>[CH3:11][O:10][C:7]1[CH:6]=[CH:5][C:4]([C:3]([CH2:16][C:15]#[N:17])=[O:12])=[CH:9][CH:8]=1 |f:1.2|
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Name
|
|
Quantity
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166.2 g
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Type
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reactant
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Smiles
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COC(C1=CC=C(C=C1)OC)=O
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Name
|
|
Quantity
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60 g
|
Type
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reactant
|
Smiles
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[H-].[Na+]
|
Name
|
|
Quantity
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750 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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82.1 g
|
Type
|
reactant
|
Smiles
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C(C)#N
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Type
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CUSTOM
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Details
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stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The precipitate was filtered off with suction, 200 ml of glacial acetic acid
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Type
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STIRRING
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Details
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slowly stirred in
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Type
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TEMPERATURE
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Details
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with cooling
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Type
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ADDITION
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Details
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subsequently the mixture was added to 1 liter of ice water
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Type
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FILTRATION
|
Details
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The precipitated crystal mass was filtered off with suction, post
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Type
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WASH
|
Details
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washed with water
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Type
|
CUSTOM
|
Details
|
recrystallized from acetone
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |